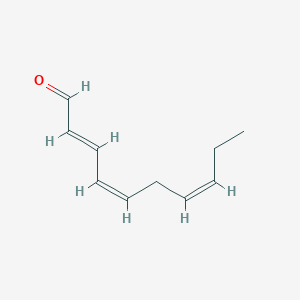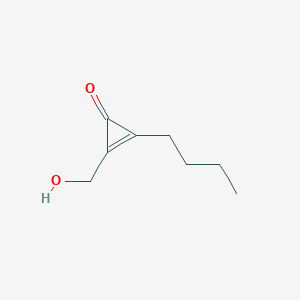
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one, also known as BHCP, is a cyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. BHCP is a cyclopropene derivative that has a unique structure, which makes it an interesting compound to study.
Applications De Recherche Scientifique
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been studied extensively due to its potential applications in various fields such as chemistry, biology, and material science. In chemistry, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been used as a building block for the synthesis of complex organic molecules. In biology, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been studied for its potential use as a tool to study protein folding and binding. In material science, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been used as a precursor for the synthesis of novel materials with unique properties.
Mécanisme D'action
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has a unique structure that allows it to interact with biological molecules in a specific way. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to bind to proteins in a reversible manner, which makes it an interesting compound to study for its potential use as a tool to study protein folding and binding. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has also been shown to have an effect on the activity of enzymes, which makes it a potential inhibitor of enzyme activity.
Effets Biochimiques Et Physiologiques
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to have a low toxicity profile, which makes it a potential candidate for use in biological systems. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to have an effect on the activity of enzymes, which makes it a potential inhibitor of enzyme activity. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has also been shown to have an effect on the structure of proteins, which makes it a potential tool for studying protein folding and binding.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in lab experiments include its low toxicity profile, high purity, and unique structure. The limitations of using 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are many future directions for the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one. One potential direction is the development of new synthetic methods for 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one that are more efficient and environmentally friendly. Another potential direction is the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in biological systems to better understand its potential applications as a tool for studying protein folding and binding. Additionally, the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in material science may lead to the development of novel materials with unique properties.
Méthodes De Synthèse
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one can be synthesized using various methods, but the most common method is the reaction of cyclopropene with n-butyllithium followed by the reaction with formaldehyde. This method yields a high purity product and is relatively easy to perform. Another method involves the reaction of cyclopropene with formaldehyde and n-butylmagnesium bromide, which also yields a high purity product.
Propriétés
Numéro CAS |
131333-89-6 |
|---|---|
Nom du produit |
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-butyl-3-(hydroxymethyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-6-7(5-9)8(6)10/h9H,2-5H2,1H3 |
Clé InChI |
LAWBPJUOWSBFAP-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C1=O)CO |
SMILES canonique |
CCCCC1=C(C1=O)CO |
Synonymes |
2-Cyclopropen-1-one, 2-butyl-3-(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




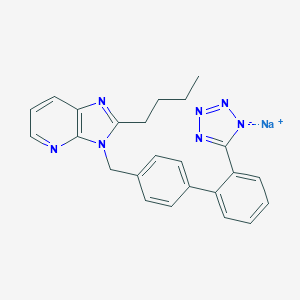
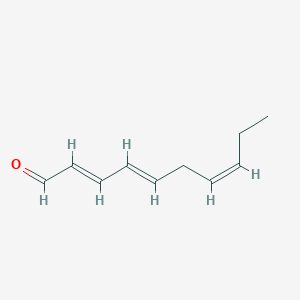
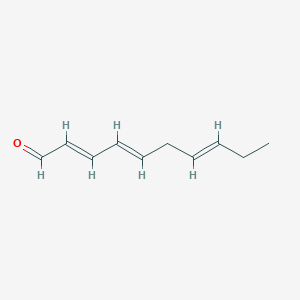
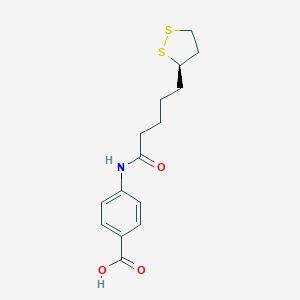
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
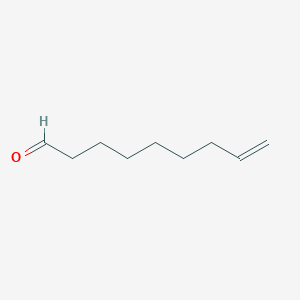
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
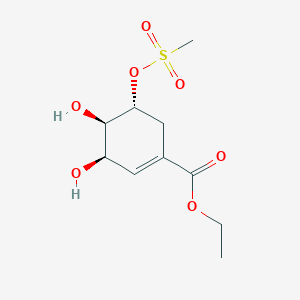
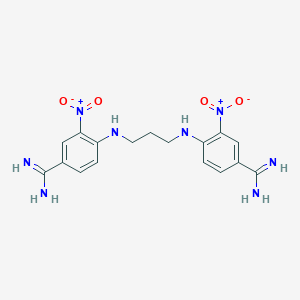
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)
